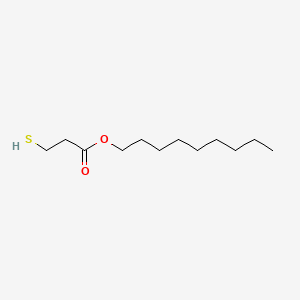

Nonyl 3-mercaptopropionate

描述

Foundational Significance of Thiol Functionalities in Polymer Synthesis

The importance of thiol functionalities in polymer synthesis is multifaceted. They are integral to "click chemistry," a concept that emphasizes reactions that are high-yielding, wide in scope, and generate minimal byproducts. magtech.com.cnthieme-connect.de Specifically, thiol-ene and thiol-yne click reactions have become powerful strategies for constructing carbon-sulfur bonds, enabling the synthesis of a wide array of functional polymers, including linear, hyperbranched, and cross-linked structures. magtech.com.cnd-nb.info

The reactivity of the thiol group allows for its participation in both radical and nucleophilic pathways. thieme-connect.de This dual reactivity provides a versatile platform for polymer chemists to design and synthesize macromolecules with tailored properties. For instance, the thiol-ene reaction can proceed via a radical-mediated pathway, often initiated by light or heat, or through a Michael addition, which is a nucleophilic process. rsc.org This flexibility allows for the creation of polymers with diverse architectures and functionalities.

Furthermore, the presence of thiol groups can impart valuable properties to the resulting polymers. These include biocompatibility, biodegradability, and mucoadhesive characteristics, making them suitable for various biomedical applications. jsta.cl The ability of thiols to interact with metal ions also opens up possibilities for their use in areas such as heavy metal capture and sensor development. creative-proteomics.comgoogle.com

Historical Context and Evolution of Chain Transfer Agents in Controlled Radical Polymerization

The concept of chain transfer in polymerization was first introduced by Flory in 1937 to explain why the average chain lengths of polymers were often lower than theoretically predicted. wikipedia.org This led to the development and use of chain transfer agents (CTAs) to deliberately control the molecular weight of polymers. wikipedia.org The first significant use of CTAs was during World War II in the production of styrene-butadiene rubber. wikipedia.org

Initially, conventional free radical polymerization offered limited control over the polymer's architecture, leading to broad molecular weight distributions. numberanalytics.com The 1980s and 1990s marked a turning point with the advent of controlled/living radical polymerization (CRP), now more accurately termed reversible-deactivation radical polymerization (RDRP) by IUPAC. numberanalytics.comwikipedia.orgresearchgate.net RDRP techniques aim to establish a dynamic equilibrium between active propagating chains and dormant species, allowing for the synthesis of polymers with predetermined molecular weights, narrow polydispersity, and complex architectures. cmu.educhinesechemsoc.org

Several key RDRP methods have been developed, each with its own mechanism:

Nitroxide-Mediated Polymerization (NMP): This method utilizes stable nitroxide radicals to reversibly trap the growing polymer chains. wikipedia.orgchinesechemsoc.org

Atom Transfer Radical Polymerization (ATRP): Independently reported in 1995, ATRP involves the reversible transfer of a halogen atom between a dormant polymer chain and a transition metal catalyst, often copper-based. numberanalytics.comwikipedia.orgnih.gov

Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization: Discovered in 1998, RAFT employs thiocarbonylthio compounds as chain transfer agents to mediate the polymerization through a reversible chain-transfer process. wikipedia.orgsigmaaldrich.cnwikipedia.org

These advancements have revolutionized polymer science, enabling the creation of highly sophisticated materials for a wide range of applications. rsc.orgrsc.org

Overview of 3-Mercaptopropionate (B1240610) Esters in Contemporary Polymer Chemistry

Within the family of chain transfer agents, 3-mercaptopropionate esters have proven to be effective in controlling the molecular weight and molecular weight distribution of polymers, particularly in emulsion polymerization of acrylic monomers. google.comgoogle.com These esters, including Nonyl 3-mercaptopropionate, act as efficient CTAs, leading to the production of polymers with desirable properties. google.comspecialchem.com

This compound, also known as nonyl 3-sulfanylpropanoate, is an ester of 3-mercaptopropionic acid and nonanol. habitablefuture.orgvulcanchem.com Its utility as a CTA stems from the reactivity of the thiol group, which can donate a hydrogen atom to a growing polymer chain, thereby terminating that chain and initiating a new one. This process allows for the regulation of polymer chain length.

The use of 3-mercaptopropionate esters like the nonyl, iso-octyl, and methyl variants has been explored in various polymerization systems. specialchem.comoptica.orgresearchgate.netresearchgate.net For example, iso-octyl-3-mercaptopropionate has been investigated as a chain transfer agent in the emulsion polymerization of methyl methacrylate (B99206) (MMA) and styrene. researchgate.netresearchgate.net These studies have demonstrated the effectiveness of these compounds in controlling molecular weight.

The general structure of a 3-mercaptopropionate ester is characterized by a thiol group at one end and an ester group at the other, with a propyl chain in between. The "R" group in the ester can vary, leading to a family of related compounds with slightly different properties. For instance, the R group can be methyl, ethyl, butyl, octyl, or nonyl, among others. google.com

Table 1: Properties of Selected 3-Mercaptopropionate Esters

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Application |

|---|---|---|---|

| This compound | C12H24O2S | 232.38 | Chain Transfer Agent |

| Iso-octyl 3-mercaptopropionate | C11H22O2S | 218.36 | Chain Transfer Agent |

| Decyl 3-mercaptopropionate | C13H26O2S | 246.41 | Chain Transfer Agent ontosight.ai |

| Dodecyl 3-mercaptopropionate | C15H30O2S | 274.47 | Chain Transfer Agent chemeo.com |

This table provides a snapshot of some common 3-mercaptopropionate esters and their primary roles in polymer chemistry. The choice of the specific ester often depends on the desired properties of the final polymer and the polymerization conditions.

Structure

3D Structure

属性

CAS 编号 |

67231-93-0 |

|---|---|

分子式 |

C12H24O2S |

分子量 |

232.38 g/mol |

IUPAC 名称 |

nonyl 3-sulfanylpropanoate |

InChI |

InChI=1S/C12H24O2S/c1-2-3-4-5-6-7-8-10-14-12(13)9-11-15/h15H,2-11H2,1H3 |

InChI 键 |

KBTDRFBLCRALTE-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCOC(=O)CCS |

规范 SMILES |

CCCCCCCCCOC(=O)CCS |

其他CAS编号 |

67231-93-0 |

产品来源 |

United States |

Synthetic Methodologies and Mechanistic Elucidation of Nonyl 3 Mercaptopropionate

Synthesis of 3-Mercaptopropionic Acid Esters via Addition Reactions

The addition of hydrogen sulfide (B99878) (H₂S) to acrylic esters represents a direct and atom-economical route for the synthesis of 3-mercaptopropionic acid esters. This reaction is typically catalyzed and requires careful optimization of reaction parameters to achieve high conversion and selectivity.

Catalytic Approaches for Hydrogen Sulfide Addition to Acrylic Esters

The efficacy of the addition reaction is heavily reliant on the choice of catalyst. Solid-supported basic functional groups have emerged as highly effective catalysts for this transformation, offering advantages in terms of separation and reusability.

Recent advancements have highlighted the use of solid supports, such as polystyrene-divinylbenzene (PS-DVB) resins, functionalized with basic groups like guanidine. These guanidine-modified resins have demonstrated superior performance compared to traditional anion-exchange resins. The basic guanidine groups facilitate the reaction, and it is a crucial condition that these groups are free of hydrogen directly attached to a nitrogen atom google.com. The solid support can be a polymeric resin, silica, or alumina, providing a heterogeneous catalytic system that simplifies product purification google.com.

To maximize the yield and selectivity of the desired 3-mercaptopropionic acid ester, including the nonyl ester, careful control of reaction parameters is essential. Key parameters that are optimized include pressure, temperature, and catalyst loading.

The reaction is preferably carried out under an H₂S pressure greater than atmospheric pressure to increase the molar ratio of H₂S to the acrylic ester in the liquid phase. Typical pressures range from 15 bar to 35 bar google.com. The reaction temperature is generally maintained between 15°C and 80°C, with a more preferred range of 15°C to 45°C to enhance selectivity google.com. The amount of the guanidine-modified resin catalyst used is typically between 1% and 100% by weight relative to the acrylic acid ester, with a preferred range of 10% to 70% google.com.

For instance, in the synthesis of methyl 3-mercaptopropionate (B1240610), a precursor for nonyl 3-mercaptopropionate, using a different catalytic system (Amberlyst A-21 resin), a reaction pressure of 3102.75 kPa and a temperature of 73°C resulted in 100% conversion with a selectivity of 97.3% google.com. This highlights the importance of parameter optimization for achieving high efficiencies.

| Parameter | Preferred Range | Catalyst | Conversion (%) | Selectivity (%) | Reference |

| Pressure | 15 - 35 bar | Guanidine-Modified Resin | High | High | google.com |

| Temperature | 15 - 45 °C | Guanidine-Modified Resin | High | High | google.com |

| Catalyst Loading | 10 - 70 wt% | Guanidine-Modified Resin | High | High | google.com |

| Pressure | 3102.75 kPa | Amberlyst A-21 | 100 | 97.3 | google.com |

| Temperature | 73 °C | Amberlyst A-21 | 100 | 97.3 | google.com |

Investigating Reaction Kinetics and Selectivity in Ester Formation

The use of guanidine functional groups as catalysts has been shown to surprisingly and selectively increase the kinetics of the desired addition reaction to form the 3-mercaptopropionic acid ester over the competing reaction that forms a sulphide diester by-product google.com. This enhanced selectivity is a significant advantage of this catalytic system. The reaction progress can be monitored by taking samples of the liquid reaction medium at specific time intervals and analyzing them using chromatographic techniques to determine the conversion of the acrylic ester and the selectivity towards the desired methyl 3-mercaptopropionate google.com.

Advanced Synthetic Routes and Functionalization Strategies for Thiol Esters

Beyond the direct addition method, alternative synthetic strategies, such as the functionalization of pre-existing thiol esters, offer versatility in accessing a range of 3-mercaptopropionate esters.

Esterification via Alcoholysis of Methyl 3-Mercaptopropionate

A prominent route to obtaining this compound is through the transesterification of methyl 3-mercaptopropionate with nonyl alcohol. This alcoholysis reaction involves the exchange of the methyl group of the ester with the nonyl group from the alcohol.

The transesterification can be catalyzed by either acids or bases. In an acid-catalyzed mechanism, a protonated carbonyl group of the ester is attacked by the nucleophilic nonyl alcohol. The reaction proceeds through a tetrahedral intermediate, followed by the elimination of methanol to yield the desired this compound. Conversely, a base-catalyzed transesterification involves the deprotonation of nonyl alcohol to form a more potent nucleophile, the nonyl alkoxide, which then attacks the carbonyl carbon of the methyl ester.

Novel Approaches to this compound Synthesis

The pursuit of more sustainable, efficient, and selective methods for the synthesis of this compound has led to the exploration of novel catalytic systems and reaction conditions. These modern approaches aim to overcome the limitations of traditional chemical synthesis, such as harsh reaction conditions and the use of hazardous reagents. Innovations in this area are primarily focused on biocatalysis, particularly the use of enzymes, and the development of advanced heterogeneous catalytic systems.

One of the most promising novel strategies is the use of lipase-catalyzed esterification. Lipases are enzymes that can catalyze the formation of ester bonds with high selectivity and under mild conditions. This biocatalytic approach offers several advantages, including high product purity, reduced energy consumption, and a lower environmental footprint compared to conventional chemical methods.

Another area of innovation involves the development of solid-supported catalysts. For instance, the use of a solid support functionalized with basic guanidine groups has been explored for the synthesis of 3-mercaptopropionic acid esters. This method involves the addition reaction of hydrogen sulfide (H₂S) to the corresponding acrylic acid ester. The solid catalyst facilitates the reaction and can be easily separated from the product mixture, simplifying the purification process and allowing for catalyst recycling.

Mechanistic Elucidation of Lipase-Catalyzed Synthesis

The enzymatic synthesis of this compound using a lipase, such as immobilized Candida antarctica lipase B (CALB), typically proceeds through a Ping-Pong Bi-Bi mechanism. The catalytic cycle can be described in the following steps:

Acylation: The catalytic cycle begins with the acylation of the lipase. The carboxylic acid (3-mercaptopropionic acid) binds to the active site of the enzyme. A key serine residue in the lipase's active site performs a nucleophilic attack on the carbonyl carbon of the acid, leading to the formation of a tetrahedral intermediate. This intermediate then collapses, releasing a molecule of water and forming a stable acyl-enzyme complex.

Deacylation: In the second step, the alcohol (nonyl alcohol) binds to the acyl-enzyme complex. The hydroxyl group of the alcohol then acts as a nucleophile, attacking the carbonyl carbon of the acyl-enzyme intermediate. This results in the formation of another tetrahedral intermediate.

Product Release: The final step involves the collapse of the second tetrahedral intermediate, which leads to the release of the ester product (this compound) and the regeneration of the free enzyme. The regenerated lipase is then ready to start a new catalytic cycle.

This enzymatic process is highly selective, often avoiding side reactions that can occur in traditional chemical synthesis. The mild reaction conditions also help to preserve the integrity of the thiol group in the 3-mercaptopropionic acid, which can be susceptible to oxidation under harsh conditions.

Research Findings on Novel Synthetic Methodologies

Recent research has focused on optimizing the conditions for the enzymatic synthesis of long-chain esters, which can be adapted for the production of this compound. Studies on the lipase-catalyzed synthesis of other nonyl esters, such as nonyl caprylate, provide valuable insights into the key parameters influencing the reaction.

Key Findings from Lipase-Catalyzed Ester Synthesis Research:

Enzyme Selection: Immobilized lipases are generally preferred due to their enhanced stability and reusability. Candida antarctica lipase B (CALB), often in its immobilized form (e.g., Novozym 435), has shown high efficiency in catalyzing the esterification of long-chain alcohols.

Reaction Medium: Solvent-free systems are increasingly favored as they are more environmentally friendly and can lead to higher product yields by shifting the reaction equilibrium towards ester formation.

Temperature and Time: Optimal temperatures for lipase activity are typically in the range of 30-60°C. Reaction times can vary depending on the specific enzyme and substrates but are often optimized to achieve high conversion rates.

Substrate Ratio: The molar ratio of the alcohol to the acid is a critical parameter. While a 1:1 stoichiometric ratio is ideal, in practice, a slight excess of one of the reactants may be used to drive the reaction to completion.

Agitation: Adequate mixing is important to ensure proper contact between the substrates and the immobilized enzyme, thereby enhancing the reaction rate.

The following interactive data tables summarize typical research findings for both a novel enzymatic approach and a more traditional chemical synthesis method for mercaptopropionate esters.

Table 1: Research Findings for Lipase-Catalyzed Synthesis of a Nonyl Ester (Model for this compound)

| Parameter | Condition/Value | Effect on Yield |

|---|---|---|

| Enzyme | Immobilized Candida antarctica Lipase B (CALB) | High catalytic activity and stability |

| Reaction Time | 6-8 hours | Optimal for achieving high conversion |

| Temperature | 30-40°C | Maximizes enzyme activity while maintaining stability |

| Enzyme Amount | 15-25% (w/w of substrates) | Higher amounts can increase reaction rate |

| Agitation Speed | 120-140 rpm | Ensures efficient mass transfer |

| Achieved Yield | ~91% | Demonstrates high efficiency of the biocatalytic method |

Table 2: Research Findings for Chemical Synthesis of 3-Mercaptopropionate Esters via H₂S Addition

| Parameter | Condition/Value | Effect on Selectivity/Conversion |

|---|---|---|

| Catalyst | Solid support with basic guanidine functional groups | High selectivity towards the desired mercaptoester |

| Reactants | Nonyl Acrylate (B77674) and Hydrogen Sulfide (H₂S) | Direct formation of the target compound |

| Reaction Pressure | Not specified in detail, but typically under pressure | Influences the solubility of H₂S and reaction rate |

| Temperature | Not specified in detail | Affects reaction kinetics and catalyst stability |

| Conversion | Reported to be high | Indicates an effective catalytic system |

| Selectivity | Reported to be high | Minimizes the formation of by-products |

Nonyl 3 Mercaptopropionate As a Specialized Chain Transfer Agent in Polymerization Processes

Mechanistic Role of Chain Transfer Agents in Molecular Weight Control

Ctr = ktr / kp

The kinetics of polymerization are influenced by these competing reactions. The rate of polymerization is primarily dependent on the rates of initiation, propagation, and termination. stanford.edu The introduction of a CTA adds the chain transfer reaction as another key step that influences the final properties of the polymer by controlling the kinetic chain length. libretexts.org

The primary function of a chain transfer agent like Nonyl 3-mercaptopropionate (B1240610) is to limit the average molecular weight (Mn) of the polymer chains. rubbernews.com By introducing a mechanism for prematurely terminating growing chains, the final polymer consists of shorter chains than would be formed in the absence of the agent. The extent of molecular weight reduction is dependent on the concentration and the reactivity of the CTA. rubbernews.com

Beyond simply reducing the average molecular weight, CTAs also have a significant impact on the molecular weight distribution, which is quantified by the Polydispersity Index (PDI), calculated as the ratio of the weight-average molecular weight (Mw) to the number-average molecular weight (Mn). nih.gov The use of efficient CTAs like 3-mercaptopropionate esters can lead to the production of polymers with a narrower molecular weight distribution, meaning the polymer chains are more uniform in length. google.comgoogle.com For example, in the emulsion polymerization of acrylic monomers, the use of 3-mercaptopropionate esters has resulted in polymers with a PDI of 1.70 or below, indicating excellent control over the molecular weight distribution. google.com Nonyl thiols, in particular, are noted for their high reactivity, which allows for the production of polymers with a low molecular weight distribution even when used in small amounts.

The following table illustrates the effect of different thiol-based chain transfer agents on the molecular weight and PDI of a polymer synthesized via emulsion polymerization.

| Chain Transfer Agent | Mn (Number-Average Molecular Weight) | Mw (Weight-Average Molecular Weight) | Mw/Mn (Polydispersity Index) |

|---|---|---|---|

| EHMP | 6,350 | 17,800 | 2.80 |

| NDM (N-dodecyl mercaptan) | 6,250 | 27,800 | 4.45 |

| TDM (Tert-dodecyl mercaptan) | 6,530 | 18,400 | 2.82 |

| OTG (Octylthioglycolate) | 6,360 | 26,100 | 4.10 |

Applications in Emulsion Polymerization Systems

Emulsion polymerization is a heterogeneous polymerization process widely used to produce polymer dispersions, or latices. nouryon.com In these systems, chain transfer agents are essential for controlling the high molecular weights that would otherwise result from the "compartmentalization" of free radicals within the polymer particles. conicet.gov.ar

In the emulsion polymerization of styrene, chain transfer agents are employed to produce polystyrene (PS) latexes with controlled, often lower, molecular weights and narrower polydispersity. conicet.gov.arresearchgate.net Studies have investigated the use of n-nonyl mercaptan (nNM) as a CTA to produce PS latex with a low molecular weight and polydispersity at high conversion rates and in short reaction times. researchgate.netresearchgate.net The high reactivity of nNM relative to the styrene monomer makes it particularly effective. researchgate.net

Research on iso-octyl-3-mercaptopropionate (iOMP), a compound structurally similar to nonyl 3-mercaptopropionate, in styrene emulsion polymerization has also been conducted. conicet.gov.arepa.gov These investigations found that the concentration of iOMP significantly affects the average molecular weights of the resulting polystyrene. conicet.gov.ar The use of such CTAs allows for the targeted synthesis of polymers with specific molecular weight characteristics required for various applications. conicet.gov.ar However, commercial CTAs like iOMP can be a mixture of several isomers with different reactivities, which can lead to broader or even bimodal molecular weight distributions in the final polymer. conicet.gov.arepa.gov

This compound and related esters are effective in controlling the polymer architecture in the emulsion polymerization of acrylic monomers. google.comgoogle.com In the case of poly(methyl methacrylate) (PMMA), the addition of nonyl thiol as a chain transfer agent has been shown to improve the thermal and thermo-oxidative stability of the polymer. A study on the unseeded batch-emulsion polymerization of methyl methacrylate (B99206) (MMA) utilized iso-octyl-3-mercaptopropionate to control the molecular weight distribution of the resulting polymer. researchgate.net

The use of 3-mercaptopropionate esters allows for the production of acrylic polymers with not only reduced molecular weights but also narrower particle size distributions. google.com For example, when a mixture of ethyl acrylate (B77674), methyl methacrylate, and methacrylic acid was polymerized without a CTA, the product polymer particle size ranged from 0.5 to 5 µm. google.com In contrast, when butyl 3-mercaptopropionate was used as the CTA, the particle size varied within a much narrower range of 0.25 to 1 µm. google.com This demonstrates the role of the CTA in influencing not just molecular weight but also the physical characteristics of the latex particles.

Mass Transport Phenomena of Hydrophobic Chain Transfer Agents in Emulsion Media

Recent studies have proposed an alternative mass transport mechanism that circumvents the aqueous phase. rsc.orgrsc.org This alternative pathway is believed to involve collisions between various entities within the emulsion system, such as monomer-swollen polymer particles and monomer droplets. rsc.org This collisional transport allows for the efficient transfer of extremely hydrophobic species, like certain catalytic chain transfer agents, between particles, ensuring proper molecular weight regulation throughout the polymerization process. rsc.orgrsc.org

The implication of a transport mechanism independent of aqueous phase solubility is significant. It allows for the effective use of a wider range of hydrophobic CTAs in emulsion polymerization without negatively impacting the kinetics in the aqueous phase or the final latex properties. rsc.org For CTAs like this compound, which possess long hydrocarbon chains, their concentration in the polymer phase can be below equilibrium, leading to diffusion-controlled transfer reactions. The mass transfer of such a CTA is influenced by factors including stirring rate, monomer-droplet size, particle size, and the CTA's diffusivity. conicet.gov.ar

Comparative Studies with Analogous Thiol-Based Chain Transfer Agents

The performance of this compound as a chain transfer agent is best understood through comparative analysis with other thiol-based compounds. These comparisons highlight the influence of molecular structure on reactivity and efficiency in controlling polymer molecular weight.

Comparative Efficacy of n-Alkyl Mercaptans (e.g., n-Nonyl Mercaptan, Dodecyl Mercaptan)

N-alkyl mercaptans, particularly n-dodecyl mercaptan (NDM) and tertiary dodecyl mercaptan (TDM), are widely used as chain transfer agents in the polymer industry. rubbernews.comarkema.com The chain transfer constant (Ctr), which is the ratio of the rate constant of chain transfer to the rate constant of propagation, is a key measure of a CTA's efficacy. Agents with a Ctr of 1 or greater are highly effective as they can be used in very small concentrations. rubbernews.com

Table 1: Chain Transfer Constants (Ctr) for Select n-Alkyl Mercaptans in Styrene Polymerization

| Chain Transfer Agent | Polymerization Temperature (°C) | Chain Transfer Constant (Ctr) |

|---|---|---|

| n-Octyl Mercaptan | 50 | 19 |

| n-Dodecyl Mercaptan | 60 | 18.7 ± 1 |

| Tertiary Dodecyl Mercaptan | 50 | 2.9 |

Isomeric Effects in Mercaptopropionate Chain Transfer (e.g., Iso-octyl 3-Mercaptopropionate)

The isomeric structure of the alcohol moiety in mercaptopropionate esters can have a significant impact on their reactivity as chain transfer agents. Commercial iso-octyl 3-mercaptopropionate (iOMP), for example, is a mixture of over 10 isomers. conicet.gov.arconicet.gov.ar

Studies on the emulsion polymerization of styrene using iOMP have shown that the presence of multiple isomers with different reactivities leads to the production of polystyrene with broad and bimodal molecular weight distributions. conicet.gov.ar This suggests that some isomers are consumed more rapidly than others, leading to variations in the molecular weight of the polymer chains being formed at different stages of the reaction. In contrast, a pure, single-isomer CTA would be expected to produce a more uniform molecular weight distribution. The water solubility of iOMP, though low, is a factor in its transport and reactivity within the emulsion system. conicet.gov.ar In the emulsion polymerization of methyl methacrylate (MMA), iOMP has been shown to be an effective agent for controlling molecular weight. conicet.gov.ar

Structure-Activity Relationships of Various 3-Mercaptopropionate Esters

The structure of 3-mercaptopropionate esters plays a crucial role in their function as chain transfer agents. The general effectiveness of these compounds in controlling molecular weight and narrowing the molecular weight distribution in the emulsion polymerization of acrylic monomers has been demonstrated. google.com

Table 2: Comparison of Polymer Properties with and without 3-Mercaptopropionate CTA

| Property | Without CTA | With Butyl 3-Mercaptopropionate |

|---|---|---|

| Polymer Particle Size | Wide variation (0.5 to 5 µm) | Narrower range (0.25-1 µm) |

| Emulsion Stability (Freeze-thaw) | Less stable | Exceptionally stable |

Advanced Applications of Nonyl 3 Mercaptopropionate in Thiol Ene Click Chemistry

Fundamentals of Radical-Mediated Thiol-Ene Reactions

Radical-mediated thiol-ene reactions proceed via a free-radical chain mechanism, which can be initiated through several methods, including photochemical, thermal, and redox pathways. wikipedia.orgalfa-chemistry.com The process begins with the formation of a thiyl radical from the thiol, which then adds to an ene functional group in an anti-Markovnikov fashion to create a carbon-centered radical. wikipedia.org This is followed by a chain-transfer step where the carbon-centered radical abstracts a hydrogen from another thiol molecule, regenerating the thiyl radical and continuing the chain reaction. wikipedia.org

Photochemical initiation is a widely employed method for triggering thiol-ene reactions due to the spatial and temporal control it offers. nih.gov This process typically involves the use of a photoinitiator that, upon exposure to light (often UV or visible light from sources like LED lamps), generates free radicals. acs.org These radicals then initiate the thiol-ene reaction chain. acs.org

The general mechanism involving a photoinitiator (PI) can be summarized in the following key steps:

Initiation: The photoinitiator absorbs light and forms radicals. acs.org These radicals then react with a thiol (R-SH) to generate a thiyl radical (RS•). alfa-chemistry.com

Propagation: The thiyl radical adds to an ene (C=C), forming a carbon-centered radical. wikipedia.orgalfa-chemistry.com This carbon-centered radical then abstracts a hydrogen atom from another thiol molecule, yielding the thioether product and a new thiyl radical, which continues the chain. wikipedia.orgalfa-chemistry.com

Termination: The reaction ceases when two radicals combine. acs.org

Commonly used photoinitiators include 2,2-dimethoxy-2-phenylacetophenone (B1663997) (DMPA) and 2-hydroxy-2-methylpropiophenone. westmont.edunih.gov The choice of photoinitiator and light source can be tailored to the specific requirements of the application, such as curing depth and reaction speed.

| Initiation Step | Description |

| Photo-Activation | A photoinitiator absorbs UV or visible light to generate initial radicals. |

| Thiyl Radical Formation | The initial radicals abstract a hydrogen atom from a thiol (e.g., Nonyl 3-mercaptopropionate) to form a reactive thiyl radical. |

| Propagation | The thiyl radical adds across an alkene, followed by chain transfer with another thiol molecule to form the product and regenerate the thiyl radical. |

While photochemical initiation is prevalent, thermal and redox-initiated systems offer valuable alternatives, particularly for applications where light penetration is limited. nih.govresearchgate.net

Thermal Initiation: This method involves the use of thermal initiators, such as 2,2'-azobisisobutyronitrile (AIBN), which decompose upon heating to produce radicals. nih.gov A significant drawback of this method is the requirement for elevated temperatures (typically 50–70 °C for AIBN), which may not be suitable for all substrates or biomedical applications. nih.gov Additionally, some thermal initiators can produce gaseous byproducts, potentially compromising the integrity of the resulting material. nih.gov

Redox Initiation: Redox initiation systems generate radicals at ambient temperatures through the reaction of an oxidizing agent and a reducing agent. researchgate.netrsc.org This method overcomes the limitations of both photochemical (limited cure depth) and thermal (high temperatures) initiation. nih.govresearchgate.net Redox-initiated thiol-ene polymerizations have demonstrated polymerization rates comparable to photo- and thermally initiated systems and can achieve full conversion of the reactants. researchgate.netrsc.org The properties of the resulting polymer networks are also on par with those produced by photocuring. researchgate.netrsc.org

| Initiation Method | Key Features | Advantages | Disadvantages |

| Thermal | Requires heat to decompose a thermal initiator (e.g., AIBN). | Good for opaque systems where light cannot penetrate. | High temperatures may not be suitable for all materials; potential for gaseous byproducts. nih.gov |

| Redox | Utilizes a pair of oxidizing and reducing agents to generate radicals at room temperature. | Operates at mild temperatures; unlimited depth of cure. researchgate.netrsc.org | The chemistry of the redox couple must be compatible with the monomers. |

The efficiency and control of thiol-ene reactions can be further enhanced through the use of specific catalysts and additives.

Ruthenium Complexes: Ruthenium-based catalysts, particularly ruthenium benzylidene complexes, are known for their role in olefin metathesis but have also been shown to facilitate atom transfer radical (ATR) reactions. nih.gov In the context of thiol-ene chemistry, photoredox catalysis using ruthenium polypyridyl complexes can be employed. researchgate.net Upon visible light excitation, the ruthenium complex can undergo a single electron photooxidation of a thiol to produce a thiyl radical cation, which then deprotonates to form the reactive thiyl radical. researchgate.net This catalytic cycle allows for the reaction to be initiated with visible light, offering a milder alternative to UV initiation. researchgate.net

p-Toluidine (B81030): In redox initiation systems, anilines such as p-toluidine can act as reducing agents. rsc.org The interaction between the reducing agent and an oxidizing agent generates the initial radicals needed to start the polymerization. The concentration of such additives can also influence the polymerization rate and the induction period before the reaction begins. rsc.org

Engineering of Polymeric Materials through Thiol-Ene Functionalization

The high efficiency and orthogonality of the thiol-ene reaction make it an ideal tool for the synthesis and modification of a wide array of polymeric materials. researchgate.netnih.gov Nonyl 3-mercaptopropionate (B1240610), with its thiol functionality, can be readily incorporated into these structures.

Thiol-ene chemistry provides a straightforward route to the synthesis of highly functional polyols. westmont.edu By reacting multifunctional thiols, such as those derived from mercaptopropionates, with compounds containing both hydroxyl and ene functionalities (like allyl alcohol or glycerol-1-allyl ether), polyols with a high density of hydroxyl groups can be prepared in a single step under UV irradiation. westmont.edu These resulting polyols are valuable precursors for materials like polyurethanes. researchgate.net

The precise nature of the thiol-ene reaction also lends itself to the construction of well-defined dendritic structures. digitellinc.com Dendrimers with a polyurethane backbone, for instance, can be synthesized and then functionalized at their periphery using a late-stage thiol-ene click reaction. digitellinc.com This approach allows for the introduction of various functionalities to the dendrimer surface, which might not be compatible with the initial dendrimer growth conditions. digitellinc.com

The ability to form crosslinked networks is one of the most powerful applications of the thiol-ene reaction in materials science. elsevierpure.com By using multifunctional thiols and/or enes, three-dimensional polymer networks can be readily fabricated.

Hydrogels: Thiol-ene photo-click chemistry is used to create hydrogels with tunable mechanical properties. nih.gov By combining polymers functionalized with thiol groups and others with different '-ene' moieties (like acrylates or norbornenes), hydrogels can be formed through light-induced crosslinking. nih.gov The properties of these hydrogels can be finely tuned by selecting specific functional groups. nih.gov

Resins and Elastomers: Thiol-ene polymerization is also employed in the synthesis of elastomeric materials. acs.org For example, elastomeric polyanhydrides can be synthesized via thiol-ene photopolymerization. acs.org The resulting materials are soft, rubber-like networks at room and body temperature. acs.org Similarly, silicone elastomers can be rapidly crosslinked using photo-initiated thiol-ene reactions, offering a fast and efficient curing method that works well even in the presence of oxygen. rsc.org This method allows for the systematic tailoring of the mechanical properties of the resulting elastomers. rsc.org The strong bonding capabilities of thiol-ene coupling are also utilized to create robust hybrid hydrogel-elastomer structures. acs.orgchemrxiv.org

| Material Type | Monomers Used | Key Properties and Applications |

| Multi-functional Polyols | Multi-functional mercaptopropionates and hydroxyl-containing enes (e.g., allyl alcohol). westmont.edu | High hydroxyl functionality; precursors for polyurethanes. westmont.eduresearchgate.net |

| Dendrimers | AB2 type polyurethane dendrons with clickable units. digitellinc.com | Well-defined, highly branched structures; allows for late-stage surface functionalization. digitellinc.com |

| Hydrogels | Thiol-functionalized polymers and acrylate- or norbornene-functionalized polymers. nih.gov | Tunable mechanical properties; stimuli-responsive. nih.gov |

| Elastomers | Multi-functional thiols and diacrylates or vinyl-functionalized polysiloxanes. acs.orgrsc.org | Soft, rubber-like materials; rapid curing; tailored mechanical properties. acs.orgrsc.org |

Strategies for Post-Polymerization Modification and Surface Functionalization

Post-polymerization modification is a powerful strategy for introducing specific functionalities into a polymer after its initial synthesis. Thiol-ene click chemistry, utilizing compounds like this compound, offers a highly efficient and versatile route for these modifications. rsc.org This approach is particularly advantageous because it allows for the initial creation of a polymer backbone with desired physical properties, followed by the attachment of functional molecules in a separate, high-yield step.

One common strategy involves synthesizing a polymer that contains pendant "ene" (alkene) groups along its backbone. These alkene sites serve as reactive handles for the subsequent attachment of thiol-containing molecules. This compound, being a monofunctional thiol, is an ideal candidate for grafting onto such a polymer. The reaction, typically initiated by UV light or a radical initiator, results in the covalent attachment of the nonylmercaptopropionate group to the polymer chain via a stable thioether linkage. nih.gov This method can be used to modify the surface properties of materials, for instance, by altering hydrophobicity or attaching biocompatible molecules. For example, alkene-functionalized polyesters have been successfully modified with various thiols to introduce side chains like trehalose, glucose, and polyethylene (B3416737) glycol (PEG), demonstrating the broad applicability of this technique for creating well-defined functional materials. nih.gov

Surface functionalization is a critical application of this methodology. Materials, such as polymer microspheres or flat surfaces, can be designed with surface-accessible double bonds. researchgate.net These surfaces can then be exposed to a solution containing this compound and an initiator to graft the molecule onto the surface. This process can dramatically alter the surface chemistry. For instance, grafting this compound would increase the hydrophobicity of a polar surface due to its long nonyl alkyl chain. This technique is also employed to functionalize glass surfaces by first treating the glass with a silane (B1218182) agent that introduces thiol groups, which can then react with "ene"-containing polymers. diva-portal.org The efficiency and orthogonality of the thiol-ene reaction ensure that the modification occurs specifically at the desired alkene sites without significant side reactions. mdpi.com

The table below summarizes common strategies for modification where a monofunctional thiol like this compound could be employed.

| Strategy | Polymer/Surface Prerequisite | Role of this compound | Outcome |

| Grafting To | Polymer with pendant alkene groups | Thiol source for attachment | Modified polymer with nonylmercaptopropionate side chains |

| Surface Modification | Material with surface alkene groups | Surface modifying agent | Functionalized surface with altered properties (e.g., hydrophobicity) |

| Bio-conjugation | Biomolecule with an accessible alkene | Thiol linker for attachment | Covalently linked biomolecule-nanoparticle conjugate nih.gov |

Tailoring Network Structure and Mechanical Performance via Thiol-Ene Crosslinking

The structure and mechanical properties of polymer networks created via thiol-ene chemistry are highly tunable and directly related to the functionality of the monomers used. mdpi.comnih.gov The crosslink density—the number of covalent bonds linking the polymer chains together—is a primary determinant of the material's properties, such as its stiffness (Young's modulus), glass transition temperature (Tg), and swelling behavior. mdpi.com

In thiol-ene polymerizations, multifunctional thiols and enes are used to build a three-dimensional network. For example, reacting a tetrafunctional thiol like pentaerythritol (B129877) tetrakis(3-mercaptopropionate) with a trifunctional ene like triallyl-1,3,5-triazine-2,4,6-trione (TATATO) creates a densely crosslinked, rigid material. dtu.dk The stoichiometry, or the molar ratio of thiol to ene functional groups, is a critical parameter. A 1:1 ratio of thiol to ene groups generally leads to the highest conversion and a well-defined network. mdpi.com

The inclusion of this compound can be a deliberate strategy to tailor the network's mechanical performance:

Reduced Stiffness and Hardness: By lowering the crosslink density, the polymer chains have more mobility, resulting in a softer, more flexible material with a lower Young's modulus.

Increased Elongation-to-Break: Materials with lower crosslink density are often less brittle and can be stretched further before breaking.

Lowered Glass Transition Temperature (Tg): The Tg, the temperature at which a polymer transitions from a rigid, glassy state to a more rubbery state, is typically lowered as crosslink density decreases.

The following table illustrates how varying the type of thiol can impact network properties, highlighting the specific role of a monofunctional thiol.

| Thiol Component(s) | Functionality | Expected Network Structure | Predicted Mechanical Properties |

| Pentaerythritol tetrakis(3-mercaptopropionate) | Tetrafunctional | Highly crosslinked, dense network | High modulus, high Tg, brittle |

| Trimethylolpropane tris(3-mercaptopropionate) | Trifunctional | Crosslinked network | Moderate modulus and Tg |

| Pentaerythritol tetrakis(3-mercaptopropionate) + this compound | Mixed (Tetra- and Monofunctional) | Less densely crosslinked network with some chain ends | Lower modulus, lower Tg, increased flexibility |

Mechanistic Aspects of Thiol-Ene Additions (e.g., Radical Chain Reactions, Reversibility)

The thiol-ene reaction can proceed through different mechanisms, but the most common for polymerization and modification is a free-radical chain reaction. wikipedia.org This process is typically initiated by photolysis (UV light) or thermal decomposition of a radical initiator. fiveable.me

The radical chain reaction consists of three main stages:

Initiation: A radical initiator generates an initial radical species. This radical then abstracts a hydrogen atom from the thiol group (S-H) of this compound, creating a highly reactive thiyl radical (R-S•). nih.gov

Propagation: This stage involves a two-step cycle. First, the newly formed thiyl radical adds across an alkene's carbon-carbon double bond. This addition is regioselective, typically following an anti-Markovnikov pathway to form a more stable, carbon-centered radical intermediate. acsgcipr.org Second, this carbon-centered radical abstracts a hydrogen atom from another thiol molecule, forming the final thioether product and regenerating a new thiyl radical. This new thiyl radical can then participate in another cycle, propagating the chain reaction. alfa-chemistry.com

Termination: The chain reaction ceases when two radicals combine, or through other termination pathways.

While the radical pathway is most common, thiol-ene additions can also occur via a nucleophilic Michael addition mechanism. wikipedia.org This pathway is typically catalyzed by a base or a nucleophile and is effective when the "ene" is an electron-deficient alkene, such as an acrylate (B77674) or maleimide. The base deprotonates the thiol to form a thiolate anion, which then acts as a nucleophile, attacking the double bond to form the thioether product. alfa-chemistry.com

Computational and Analytical Chemistry Approaches to Nonyl 3 Mercaptopropionate Systems

Theoretical Investigations and Molecular Modeling

Theoretical and modeling techniques are powerful tools for understanding the fundamental aspects of chemical reactions and material behavior at a molecular level.

Quantum Chemical Calculations for Reaction Pathway Elucidation and Electronic Structure

Quantum chemical calculations are instrumental in elucidating the intricate details of reaction mechanisms, including the thiol-ene addition involving mercaptopropionate esters. researchgate.netnih.govmdpi.com These computational methods can map out the potential energy surface of a reaction, identifying transition states and intermediates. researchgate.netchemrxiv.org This allows for a detailed understanding of the reaction pathways, including the energetics of each step. For the thiol-ene reaction, quantum chemistry can be used to study the initiation, propagation, and termination steps, providing insights into the reaction kinetics. nih.govsci-hub.box

The mechanism of the radical thiol-ene addition involves the formation of a thiyl radical, which then adds across a carbon-carbon double bond. nih.gov Quantum chemical calculations can model the electronic structure of the reactants, intermediates, and products, helping to explain the regioselectivity of the reaction. The stability of the resulting carbon-centered radical intermediate often dictates the outcome of the addition, and these stabilities can be accurately predicted using computational methods. doi.orgmdpi.com Furthermore, these calculations can provide information on the bond energies, charge distributions, and molecular orbitals, which are all crucial for understanding the reactivity of Nonyl 3-mercaptopropionate (B1240610).

Molecular Dynamics Simulations of Polymerization and Network Formation

By simulating the polymerization process, researchers can gain insights into the final morphology and properties of the resulting polymer. mdpi.comresearchgate.net For instance, MD simulations can help predict the glass transition temperature, mechanical properties, and other macroscopic characteristics of the polymer network. mdpi.comacs.org This information is invaluable for designing materials with specific properties for various applications. The simulations can also shed light on how factors such as monomer concentration, temperature, and initiator type affect the polymerization process and the final network structure. acs.orgharvard.edu

Prediction of Reactivity and Selectivity in Thiol-Ene Additions

The thiol-ene reaction is known for its high efficiency and selectivity, often proceeding with anti-Markovnikov addition. westmont.edu Computational chemistry plays a key role in predicting and explaining this reactivity and selectivity. doi.orgmdpi.com By calculating the energies of the possible reaction pathways, it is possible to determine the most favorable route and thus predict the major product. doi.orgnih.gov

For the addition of a thiyl radical from Nonyl 3-mercaptopropionate to an alkene, two possible carbon-centered radical intermediates can be formed. Quantum chemical calculations can determine the relative energies of these two intermediates. The regioselectivity of the thiol-ene reaction is generally governed by the formation of the more stable radical intermediate. doi.orgmdpi.com In the case of terminal alkenes, the addition of the thiyl radical to the terminal carbon is favored as it results in a more stable secondary radical. This leads to the characteristic anti-Markovnikov regioselectivity of the thiol-ene reaction. Computational models can quantify these energy differences, providing a solid theoretical basis for the observed experimental outcomes.

Advanced Characterization Techniques for Thiol-Containing Polymers

A suite of advanced analytical techniques is essential for the characterization of polymers derived from this compound, confirming their structure and determining their properties.

Spectroscopic Analysis (e.g., Nuclear Magnetic Resonance, Fourier Transform Infrared, Raman) for Structural Confirmation and Monitoring Reaction Progress

Spectroscopic techniques are indispensable for the structural elucidation of polymers and for monitoring the progress of polymerization reactions. westmont.eduresearchgate.netbenthamscience.comiupac.org

Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR is a powerful tool for determining the detailed chemical structure of polymers. researchgate.netbenthamscience.compageplace.deresearchgate.net Both ¹H and ¹³C NMR can be used to identify the different functional groups present in the polymer and to confirm the formation of the thioether linkage resulting from the thiol-ene reaction. westmont.eduresearchgate.netpageplace.de For example, the disappearance of the proton signal corresponding to the thiol group (-SH) and the appearance of new signals corresponding to the protons adjacent to the newly formed thioether bond can be observed in the ¹H NMR spectrum. westmont.edu

Fourier Transform Infrared (FTIR) Spectroscopy : FTIR spectroscopy is widely used to monitor the conversion of functional groups during a polymerization reaction. westmont.eduresearchgate.net In the case of a thiol-ene reaction involving this compound, the disappearance of the characteristic absorption bands for the thiol group (S-H stretching around 2570 cm⁻¹) and the carbon-carbon double bond (C=C stretching around 1650 cm⁻¹) can be followed over time to determine the reaction kinetics. westmont.edursc.org

Raman Spectroscopy : Raman spectroscopy is another vibrational spectroscopy technique that is complementary to FTIR. rsc.orgreading.ac.uk It is also sensitive to the S-H and C=C bonds and can be used to monitor the progress of the thiol-ene reaction. rsc.orgreading.ac.uk The disappearance of the corresponding Raman bands provides a clear indication of the consumption of the reactants. rsc.org

| Technique | Functional Group | Characteristic Signal/Peak (Approximate) | Observation During Reaction |

|---|---|---|---|

| ¹H NMR | Thiol (-SH) | δ 1.3-1.6 ppm (triplet) | Disappearance |

| FTIR | Thiol (S-H) | 2570 cm⁻¹ | Disappearance rsc.org |

| FTIR | Alkene (C=C) | 1650 cm⁻¹ | Disappearance rsc.org |

| Raman | Thiol (S-H) | 2570 cm⁻¹ | Disappearance rsc.org |

| Raman | Alkene (C=C) | 1650 cm⁻¹ | Disappearance rsc.org |

Chromatographic Methods (e.g., Gel Permeation Chromatography, Gas Chromatography-Mass Spectrometry) for Molecular Weight Distribution and Composition Analysis

Chromatographic techniques are essential for determining the molecular weight characteristics and composition of polymers.

Gel Permeation Chromatography (GPC) : GPC, also known as Size Exclusion Chromatography (SEC), is the primary technique used to determine the molecular weight distribution of polymers. resolvemass.caalfa-chemistry.comlcms.czshimadzu.comlcms.cz By separating polymer molecules based on their size in solution, GPC provides information on the number average molecular weight (Mn), weight average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn). resolvemass.caalfa-chemistry.comshimadzu.com This information is crucial for understanding the physical and mechanical properties of the polymer. resolvemass.ca The progress of a polymerization reaction can also be monitored by GPC, as the molecular weight of the polymer increases with reaction time. westmont.edu

Gas Chromatography-Mass Spectrometry (GC-MS) : GC-MS is a powerful technique for analyzing the composition of complex mixtures. researchgate.netmdpi.comthermofisher.comresearchgate.net In the context of this compound systems, GC-MS can be used to analyze the starting materials for purity, identify any byproducts formed during the reaction, and quantify the amount of unreacted monomer. The mass spectrometer provides detailed structural information about the separated components, allowing for their unambiguous identification. researchgate.net

| Technique | Information Obtained | Application in this compound Systems |

|---|---|---|

| Gel Permeation Chromatography (GPC) | Molecular Weight (Mn, Mw), Polydispersity Index (PDI) resolvemass.cashimadzu.com | Determine the size and size distribution of polymers formed. westmont.edu |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Compositional analysis, identification of components researchgate.netthermofisher.com | Purity analysis of monomers, identification of reaction byproducts. |

Thermal Analysis (e.g., Thermogravimetric Analysis, Differential Scanning Calorimetry) for Polymer Transitions and Stability

Thermal analysis techniques are crucial for characterizing polymers, providing essential data on their thermal stability and phase transitions. pressbooks.pub For polymer systems incorporating this compound, typically as a chain transfer agent or a comonomer in thiol-ene reactions, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are indispensable tools. nih.govarkema.com

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This analysis is fundamental for determining the thermal stability of a polymer. researchgate.net For a polymer synthesized using this compound, TGA can reveal the onset temperature of degradation, the temperature of maximum degradation rate, and the residual mass at high temperatures.

Illustrative TGA Data for a Hypothetical Acrylic Polymer System:

The following interactive table shows hypothetical TGA data for a polymethyl methacrylate (B99206) (PMMA) system, illustrating the effect of adding this compound as a chain transfer agent.

| Sample Description | Onset of Degradation (Tonset, °C at 5% mass loss) | Temperature of Max. Degradation Rate (Tmax, °C) |

| PMMA (Control) | 315 | 380 |

| PMMA with 0.5% this compound | 325 | 385 |

| PMMA with 1.0% this compound | 328 | 388 |

Differential Scanning Calorimetry (DSC)

DSC is a technique used to measure the heat flow associated with thermal transitions in a material. hu-berlin.detechnologyed.org It is highly effective for identifying the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc) of polymers. pressbooks.pub

When this compound is incorporated into a polymer chain, its long, flexible nonyl group can act as an internal plasticizer. This increases the free volume and mobility of the polymer chains, which typically results in a lower glass transition temperature (Tg). The magnitude of this effect is generally dependent on the concentration of the incorporated mercaptopropionate. For semi-crystalline polymers, changes in crystallization and melting behavior can also be observed.

Illustrative DSC Data for a Hypothetical Thiol-Ene Polymer System:

This interactive table presents hypothetical DSC data showing the impact of varying concentrations of this compound on the glass transition temperature of a cross-linked thiol-ene polymer.

| This compound Concentration (wt%) | Glass Transition Temperature (Tg, °C) |

| 0% | 95 |

| 5% | 82 |

| 10% | 71 |

| 15% | 60 |

Reaction Engineering and Process Control Methodologies

Development of Mathematical Models for Polymerization Systems

Mathematical modeling is a cornerstone of modern reaction engineering, providing a quantitative framework for understanding, predicting, and optimizing polymerization processes. scispace.commdpi.com For systems involving this compound, particularly in free-radical or thiol-ene "click" chemistry, kinetic models are developed to describe the reaction rates and their impact on polymer properties. itu.edu.trmdpi.com

A comprehensive model for such a system would include a series of differential equations describing the concentrations of all reactive species over time. Key reactions to be modeled include:

Initiation: The generation of initial radicals.

Propagation: The addition of monomers to the growing polymer chain.

Chain Transfer: The transfer of the radical activity from a growing polymer chain to a this compound molecule. This is a critical step that controls the molecular weight of the polymer. researchgate.netacs.orgyoutube.com

Termination: The cessation of chain growth through mechanisms like combination or disproportionation.

Key Parameters in a Kinetic Model for Polymerization with this compound:

The following table outlines essential parameters that would be incorporated into a mathematical model for a free-radical polymerization utilizing this compound as a chain transfer agent.

| Parameter | Symbol | Description |

| Initiation Rate Constant | ki | Rate of radical formation from the initiator. |

| Propagation Rate Constant | kp | Rate of monomer addition to the growing polymer chain. |

| Chain Transfer Constant | Ctr (ktr/kp) | The ratio of the chain transfer rate constant to the propagation rate constant; a measure of the agent's efficiency. |

| Termination Rate Constant | kt | Rate of termination of growing polymer chains. |

| Initiator Efficiency | f | Fraction of radicals generated that successfully initiate polymerization. |

| Concentrations | [M], [I], [CTA] | Concentrations of monomer, initiator, and chain transfer agent (this compound). |

Optimization of Reactor Conditions for Efficient Synthesis and Polymer Control

The optimization of reactor conditions is essential for translating a laboratory-scale synthesis into an efficient, safe, and reproducible industrial process. For polymerizations involving this compound, the goal is to manipulate reactor parameters to achieve a target monomer conversion, molecular weight, and polymer functionality in the minimum amount of time. This is often accomplished in semi-batch reactors, which allow for the controlled addition of reactants over the course of the reaction. ntnu.noendress.com

Key reactor conditions that are subject to optimization include:

Temperature: Affects all reaction rate constants (initiation, propagation, transfer, termination). Higher temperatures generally increase reaction rates but can lead to lower molecular weights and potential side reactions.

Reactant Feed Policy: In a semi-batch process, the rate and timing of the addition of monomer, initiator, and this compound are critical. ijs.si A carefully designed feed strategy can maintain optimal concentrations of reactants, control the reaction exotherm, and ensure the desired polymer composition and molecular weight distribution.

Initiator Concentration: Higher initiator concentrations lead to faster reaction rates and lower molecular weights.

Mixing/Agitation: Ensures homogeneity of temperature and reactant concentrations, which is crucial for producing a polymer with a narrow molecular weight distribution.

Dynamic optimization, often guided by the mathematical models described previously, is employed to determine the optimal profiles for temperature and feed rates to achieve the desired product specifications. ijs.si

Summary of Reactor Condition Optimization for Polymer Control:

This interactive table summarizes the primary reactor variables and their typical influence on key outcomes in a polymerization process using this compound.

| Reactor Variable | Effect of Increase | Primary Control Objective |

| Temperature | Increases reaction rate, decreases molecular weight. | Reaction time, molecular weight. |

| Initiator Feed Rate | Increases reaction rate, decreases molecular weight. | Reaction time, molecular weight. |

| Monomer Feed Rate | Increases polymerization rate and polymer concentration. | Conversion, reaction heat management. |

| Chain Transfer Agent Feed Rate | Decreases molecular weight. | Molecular weight distribution. |

| Agitator Speed | Improves heat and mass transfer. | Product homogeneity, heat removal. |

Emerging Research Frontiers and Future Directions

Design and Synthesis of Novel Polymer Architectures Utilizing Nonyl 3-Mercaptopropionate (B1240610)

The synthesis of polymers with precisely controlled architectures is a cornerstone of modern materials science. Nonyl 3-mercaptopropionate, with its single thiol group, is a valuable tool in this pursuit, primarily through its participation in thiol-ene "click" chemistry. researchgate.netnih.gov This reaction is known for its high efficiency, mild reaction conditions, and tolerance to various functional groups. sci-hub.box

In thiol-ene polymerization, multi-functional thiols, such as Pentaerythritol (B129877) tetrakis(3-mercaptopropionate) (PETMP), are typically used to form highly cross-linked polymer networks. nih.govmdpi.com However, the incorporation of a mono-functional thiol like this compound allows for the precise tailoring of polymer structures. It can be used to control the crosslink density, cap polymer chain ends, or be grafted onto a polymer backbone to introduce side chains with specific properties. The long nonyl chain, in particular, can be used to impart hydrophobicity, flexibility, and compatibility with other non-polar materials.

This level of control enables the design of novel polymer architectures, including:

Branched and Hyperbranched Polymers: By carefully controlling the stoichiometry of mono- and multi-functional thiols and enes.

Graft Copolymers: Where the mercaptopropionate moiety is used to attach pendant nonyl chains to a pre-existing polymer backbone.

Functional Polymer Surfaces: By grafting this compound onto a surface to alter its hydrophobicity and chemical reactivity.

| Compound Type | Example | Function in Polymerization | Resulting Polymer Architecture |

|---|---|---|---|

| Mono-functional Thiol | This compound | Chain termination; Side-chain grafting; Control of crosslink density | Linear polymers; Graft copolymers; Lightly cross-linked networks |

| Multi-functional Thiol | Pentaerythritol tetrakis(3-mercaptopropionate) (PETMP) | Cross-linking agent | Densely cross-linked thermoset networks |

Exploration of Sustainable and Bio-Renewable Feedstocks for Mercaptopropionate Derivatives

The chemical industry is undergoing a paradigm shift towards sustainability, with a strong emphasis on utilizing bio-renewable feedstocks to reduce reliance on fossil fuels. researchgate.net The sustainable production of mercaptopropionate derivatives like this compound is an active area of research, focusing on the eco-friendly synthesis of its precursors: 3-mercaptopropionic acid (3-MPA) and nonyl alcohol. nih.govresearchgate.net

Current industrial production of propionic acid and its derivatives often relies on petrochemical routes. nih.gov However, significant progress is being made in developing bio-based pathways. 3-hydroxypropionic acid (3-HP) has been identified as a key platform chemical that can be produced through the fermentation of sugars by engineered microorganisms. nih.gov Subsequent chemical conversion of 3-HP can yield 3-MPA, providing a bio-renewable route to this crucial intermediate.

Similarly, nonyl alcohol can be derived from renewable sources. Vegetable oils and other lipids are rich in fatty acids, which can be chemically converted to fatty alcohols. researchgate.net Through processes like hydroformylation or reduction of corresponding C9 fatty acids (pelargonic acid), it is feasible to produce bio-based nonyl alcohol. The esterification of bio-derived 3-MPA with bio-derived nonyl alcohol would result in a fully sustainable this compound.

| Precursor | Conventional Feedstock | Potential Bio-Renewable Feedstock | Key Process |

|---|---|---|---|

| 3-Mercaptopropionic Acid | Petrochemicals (e.g., ethylene) | Biomass-derived sugars, Glycerol | Microbial fermentation to 3-hydroxypropionic acid, followed by chemical conversion |

| Nonyl Alcohol | Petrochemicals | Vegetable oils, Algal lipids | Transesterification and reduction of C9 fatty acids |

Advanced Applications in Smart and Responsive Polymeric Materials

Smart polymers are a class of materials that can undergo significant changes in their properties in response to external stimuli such as temperature, pH, or light. nih.govrsc.orgyoutube.com These materials are at the forefront of innovation in fields ranging from biomedical devices to sensors and actuators. nih.govresearchgate.net The integration of this compound into polymer structures offers intriguing possibilities for creating novel smart and responsive materials.

The stimuli-responsive behavior in these polymers arises from specific chemical moieties within their structure. researchgate.netfrontiersin.org By incorporating this compound, two key features can be introduced: a long, hydrophobic alkyl chain and a thioether linkage (after reaction).

Thermo-responsiveness: The presence of the hydrophobic nonyl group alongside hydrophilic segments in a copolymer can create an amphiphilic architecture. In aqueous environments, such polymers can exhibit temperature-dependent solubility, characterized by a Lower Critical Solution Temperature (LCST). mdpi.com Below the LCST, the polymer is soluble, while above it, the hydrophobic interactions dominate, causing the polymer to collapse and precipitate. This behavior is crucial for applications like thermally triggered drug delivery.

Redox-responsiveness: The thioether bond formed during the thiol-ene reaction is susceptible to oxidation. In the presence of oxidizing agents, the sulfide (B99878) can be converted to a more polar sulfoxide (B87167) or sulfone. This change in polarity can trigger a macroscopic response, such as the swelling of a hydrogel or the disassembly of nanoparticles. This redox-responsiveness is highly sought after for drug delivery systems that target specific biological environments with high oxidative stress.

| Stimulus | Responsible Structural Feature | Mechanism of Response | Potential Application |

|---|---|---|---|

| Temperature | Hydrophobic Nonyl Chain | Induces a solubility change (LCST) in aqueous solutions due to altered hydrophobic/hydrophilic balance. | Thermo-responsive hydrogels, Smart surfaces |

| Redox (Oxidizing Agents) | Thioether Linkage | Oxidation of the sulfide to polar sulfoxide/sulfone, altering polymer polarity and solubility. | Redox-degradable drug carriers, Biosensors |

Interdisciplinary Research Integrating this compound in Functional Composites and Nanomaterials

The synergy between polymer science and nanotechnology has led to the development of advanced functional composites and nanomaterials with unprecedented properties. mdpi.comnih.gov this compound is an ideal candidate for interdisciplinary research in this area due to its ability to act as a surface modifying agent or a compatibilizer. mdpi.com

A key application is the surface modification of nanoparticles. science.govmdpi.com The thiol group of this compound can form strong bonds with the surfaces of various nanomaterials, particularly noble metals like gold and silver, as well as semiconductor quantum dots. mdpi.com This anchoring allows for the creation of a functional shell around the nanoparticle core. The outward-facing nonyl chain provides a hydrophobic interface, which can dramatically improve the dispersion of these nanoparticles in non-polar polymer matrices.

This surface functionalization is critical for creating high-performance polymer nanocomposites. mdpi.com By preventing the agglomeration of nanoparticles, it ensures that their unique optical, electronic, or mechanical properties are effectively transferred to the bulk composite material. This leads to materials with enhanced strength, conductivity, or specific optical responses. Such composites are being explored for applications in flexible electronics, advanced coatings, and biomedical imaging. nih.gov

| Nanomaterial Core | Function of this compound | Polymer Matrix | Potential Application |

|---|---|---|---|

| Gold Nanoparticles (AuNPs) | Surface ligand; provides stability and dispersibility in organic media. | Polystyrene, Polyacrylates | Advanced optical sensors, Catalysis |

| Quantum Dots (e.g., CdSe) | Surface passivation; enhances quantum yield and dispersibility. | Polyolefins, Silicones | LED lighting, Flexible displays, Bio-imaging |

| Silver Nanoparticles (AgNPs) | Stabilizing agent; compatibilizer for hydrophobic polymers. | Polypropylene, Polyethylene (B3416737) | Antimicrobial coatings, Conductive inks |

常见问题

Q. What are the standard synthetic routes and characterization methods for Nonyl 3-mercaptopropionate?

this compound is typically synthesized via esterification of 3-mercaptopropionic acid with nonanol under acidic catalysis. Key steps include refluxing with azeotropic removal of water to drive the reaction to completion . Characterization involves:

- NMR spectroscopy (¹H/¹³C) to confirm ester bond formation and purity.

- FTIR for identifying thiol (-SH) and carbonyl (C=O) functional groups.

- HPLC/GC-MS to quantify residual reactants and assess purity .

- Thermogravimetric analysis (TGA) to determine thermal stability, critical for applications in polymer chemistry .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Based on analogous compounds (e.g., Methyl 3-mercaptopropionate):

Q. How is the environmental persistence of this compound evaluated?

Follow OECD Test Guideline 301 for aerobic biodegradability:

- Measure % degradation over 28 days using activated sludge inoculum.

- If <60% degradation, classify as "not readily biodegradable" (e.g., Methyl 3-mercaptopropionate: 46% persistence) .

- Assess bioaccumulation potential via calculated logP values or experimental bioconcentration factors (BCF) (e.g., BCF = 3.16 for Methyl 3-mercaptopropionate) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound?

Use Design of Experiments (DOE) to evaluate factors like:

- Catalyst type : Sulfuric acid vs. p-toluenesulfonic acid.

- Molar ratios : Excess nonanol to shift equilibrium.

- Temperature : 80–110°C for optimal kinetics without side reactions. Statistical tools (e.g., ANOVA) identify significant variables. For example, ternary experimental designs have been applied to thiol-ene polymer systems to optimize tensile strength and crosslink density .

Q. How can contradictory data on the biodegradation pathways of 3-mercaptopropionate derivatives be resolved?

Conflicting results (e.g., aerobic vs. anaerobic degradation) require:

- Isotopic labeling : Track ³⁵S-labeled 3-MPA in sediment slurries to identify intermediates like 3-sulfinopropionate .

- Metagenomic analysis : Identify microbial consortia responsible for demethylation (e.g., Variovorax paradoxus TBEA6) .

- Enzyme assays : Purify 3-mercaptopropionate dioxygenase to confirm its role in converting 3-MPA to 3-sulfinopropionate .

Q. What methodologies are recommended for assessing chronic toxicity of this compound?

- In vivo studies : Conduct 28-day OECD 407 tests on rodents, monitoring NOEL (No Observed Effect Level) and LOAEL (Lowest Observable Adverse Effect Level). For Methyl 3-mercaptopropionate, NOEL = 50 mg/kg (oral, rats) with stomach lesions at 100 mg/kg .

- In vitro assays : Use HepG2 cells to evaluate hepatotoxicity and genotoxicity endpoints (e.g., Comet assay).

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。